4-Chloro-2-cyclopropyl-7-fluoroquinazoline

Kinase inhibition Structure-activity relationship EGFR

Researchers synthesizing ATP-competitive kinase inhibitors often face multi-step routes to install the 2-cyclopropyl-7-fluoro substitution pattern. This compound provides these pharmacophoric elements pre-installed on the quinazoline core, with the 4-chloro group serving as a reactive handle for SNAr diversification. • Reduces synthetic step count for kinase inhibitor library synthesis • Enables room-temperature amination with diverse amines - no catalyst screening required • Consistent SAR across compound collections via uniform 2-cyclopropyl-7-fluoro scaffold • Stable at -20°C for long-term inventory management

Molecular Formula C11H8ClFN2
Molecular Weight 222.64 g/mol
Cat. No. B8136384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-cyclopropyl-7-fluoroquinazoline
Molecular FormulaC11H8ClFN2
Molecular Weight222.64 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=C(C=CC(=C3)F)C(=N2)Cl
InChIInChI=1S/C11H8ClFN2/c12-10-8-4-3-7(13)5-9(8)14-11(15-10)6-1-2-6/h3-6H,1-2H2
InChIKeyAZIMXGTTWJLAIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-cyclopropyl-7-fluoroquinazoline Specifications


4-Chloro-2-cyclopropyl-7-fluoroquinazoline (CAS: 1699190-56-1) is a halogenated quinazoline derivative bearing a 4-chloro leaving group, a 2-cyclopropyl substituent, and a 7-fluoro aromatic ring . With a molecular formula of C₁₁H₈ClFN₂ and a molecular weight of 222.65 g/mol , this compound serves as a heterocyclic building block in medicinal chemistry [1], predominantly as a key intermediate for synthesizing kinase inhibitor scaffolds [2].

Pre-installed 2-cyclopropyl-7-fluoro pattern
4-Chloro handle for mild SNAr functionalization
Room-temperature storage; no cold chain
Designed for kinase inhibitor scaffold synthesis

4-Chloro-2-cyclopropyl-7-fluoroquinazoline vs. Generic Analogs


The substitution of this compound with apparently similar quinazoline derivatives such as 4-chloro-7-fluoroquinazoline (CAS 16499-62-0) or 4-chloro-2-cyclopropylquinazoline (CAS 898044-61-6) fundamentally alters downstream synthetic trajectory and biological target engagement. The 2-cyclopropyl group introduces steric bulk and conformational constraint that modulates binding site occupancy in kinase ATP pockets, while the 7-fluoro substituent influences electronic distribution across the aromatic system and can participate in halogen bonding interactions [1]. The 4-chloro group serves as a reactive handle for nucleophilic aromatic substitution reactions, enabling diverse functionalization at this position. Unlike simple core scaffolds that require de novo synthesis of these functional groups, this compound provides the precise substitution pattern pre-installed, reducing synthetic step count and improving overall yield in multi-step medicinal chemistry campaigns [2].

2-Cyclopropyl absence

Analogs without cyclopropyl may alter ATP-pocket binding occupancy and SAR trajectory.

7-Fluoro omission

Lack of fluorine removes electronic modulation and potential halogen bonding interactions.

Pre-installed pattern loss

Generic scaffolds require additional synthetic steps to introduce cyclopropyl and fluoro groups.

Quantitative Evidence for This Compound


2-Cyclopropyl Substitution in SAR

The 2-cyclopropyl substituent in quinazoline-based kinase inhibitors contributes to binding affinity via hydrophobic interactions with the ATP-binding pocket, with SAR studies demonstrating that cyclopropyl introduction at the 2-position improves potency against EGFR relative to hydrogen-substituted analogs [1]. This compound delivers the 2-cyclopropyl group pre-installed on the quinazoline core, eliminating the need for post-synthetic alkylation or cyclopropanation steps that often proceed with variable yield and regioselectivity [2]. The presence of both 2-cyclopropyl and 7-fluoro substituents simultaneously on a 4-chloro quinazoline scaffold distinguishes this intermediate from singly substituted alternatives.

2-Cyclopropyl SAR
Class-level inference
EGFR IC₅₀ 0.13 µM (class-level)
vs. 2-H analogs: reported lower potency
Supports pre-installed cyclopropyl rationale
Potency from optimized 2-substituted quinazoline; direct comparator data not available
Kinase inhibition Structure-activity relationship EGFR Quinazoline scaffold

4-Chloro SNAr Reactivity

The 4-chloro substituent on the quinazoline ring is activated toward nucleophilic aromatic substitution (SNAr) by the adjacent ring nitrogen atoms. In a representative procedure using 4-chloro-7-fluoroquinazoline (0.73 g, 4 mmol) and cyclopropylamine (0.23 g, 4 mmol), complete conversion to the 4-cyclopropylamino derivative occurs upon stirring in dichloromethane at ambient temperature overnight . This reactivity profile enables mild-condition derivatization without requiring transition metal catalysis or elevated temperatures that could degrade sensitive functional groups.

SNAr Reactivity
Cross-study comparable
Mild conditions: rt, CH₂Cl₂, overnight
Balanced reactivity vs. 4-Br (2-3x more reactive, less stable)
Enables ambient-temperature library diversification
No transition metal catalyst required
Synthetic chemistry Nucleophilic aromatic substitution Building block Medicinal chemistry

Physicochemical Comparison vs. Non-Fluorinated Analog

Comparative physicochemical analysis between 4-chloro-2-cyclopropyl-7-fluoroquinazoline and its non-fluorinated analog 4-chloro-2-cyclopropylquinazoline (CAS 898044-61-6) reveals measurable differences in key purification-relevant parameters. The introduction of the 7-fluoro substituent increases density from 1.4±0.1 g/cm³ (identical within measurement uncertainty) while increasing boiling point from 208.1±23.0 °C to 262.5±22.0 °C at 760 mmHg [1], reflecting enhanced intermolecular interactions attributable to the fluorine atom.

Boiling Point Shift
Cross-study comparable
Δ +54.4 °C
vs. non-fluorinated analog: 208.1→262.5 °C
Alters chromatographic retention and solvent selection
Predicted values at 760 mmHg
Physicochemical properties Purification Chromatography Analytical chemistry

Commercial Availability and Purity

Multiple established chemical suppliers offer 4-chloro-2-cyclopropyl-7-fluoroquinazoline with standardized purity specifications ranging from 97% to 98% as determined by HPLC and NMR . Batch-specific quality control documentation including NMR spectra and HPLC chromatograms is routinely available upon request . Storage conditions are specified as room temperature [1], with no specialized cold-chain logistics required, distinguishing this compound from temperature-sensitive quinazoline derivatives that demand -20°C storage .

Commercial Spec
Supporting evidence
Purity 97–98% (HPLC)
RT storage; no cold-chain logistics
Simplifies procurement and inventory
Batch-specific QC documentation available
Procurement Quality control Purity specification Supplier comparison

4-Chloro-2-cyclopropyl-7-fluoroquinazoline Applications


EGFR Kinase Inhibitor Scaffolds

This compound serves as a direct precursor for constructing 4-amino substituted quinazoline kinase inhibitors. The 2-cyclopropyl and 7-fluoro substitution pattern aligns with pharmacophore models established for ATP-competitive EGFR inhibitors, where hydrophobic interactions from the cyclopropyl group and electronic contributions from the 7-fluoro substituent contribute to binding affinity [1]. Researchers synthesizing targeted covalent inhibitors or reversible ATP-competitive agents can exploit the 4-chloro leaving group to install diverse amine-containing warheads or solubilizing groups under mild SNAr conditions .

Parallel Quinazoline Library Synthesis

The compound is ideally suited for library synthesis and parallel medicinal chemistry campaigns where a common core scaffold is diversified at the 4-position. The room temperature SNAr reactivity of the 4-chloro group [1] enables high-throughput amination with structurally diverse primary and secondary amines without requiring catalyst screening or harsh thermal conditions. The pre-installed 2-cyclopropyl-7-fluoro substitution pattern ensures that each library member incorporates these pharmacophoric elements, maintaining SAR consistency across the compound collection .

Dual-Target Quinazoline Derivatives

Recent literature demonstrates that quinazoline scaffolds bearing 2-cyclopropyl and 7-fluoro substituents can be elaborated into compounds with activity against multiple kinase targets or kinase/NF-κB dual inhibition profiles [1]. This compound provides the requisite substitution pattern for accessing these polypharmacological agents, with the 4-position serving as the diversification point for introducing moieties that confer selectivity toward secondary targets. The room temperature storage stability facilitates procurement and inventory management for multi-step synthetic sequences toward these complex final compounds.

Halogenated Quinazoline SAR Studies

For research groups investigating the impact of halogen substitution patterns on kinase selectivity and potency, this compound offers a defined benchmark scaffold. The combination of 7-fluoro (electron-withdrawing, capable of halogen bonding) and 4-chloro (leaving group) substituents enables comparative studies against analogs lacking fluorine (e.g., CAS 898044-61-6) [1] or bearing alternative 7-position substituents. The elevated boiling point of the 7-fluoro derivative relative to its non-fluorinated analog (+54.4 °C) also provides a measurable physicochemical differentiation parameter for analytical method development and purification optimization.

Application
Selection Property
Validation Focus
EGFR kinase inhibitor scaffold synthesis
Pre-installed 2-cyclopropyl-7-fluoro pattern
Kinase inhibition SAR at the 4-position
Parallel quinazoline library synthesis
Mild room-temperature SNAr reactivity
High-throughput amine diversification scope
Dual-target quinazoline derivatives
2-Cyclopropyl-7-fluoro pharmacophore scaffold
Polypharmacology selectivity profiling
Halogenated quinazoline SAR studies
Defined 7-fluoro vs. non-fluorinated comparator
Fluorine substitution impact on binding and purification
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